4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine

Catalog No.
S530589
CAS No.
1426047-44-0
M.F
C21H17N3S
M. Wt
343.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)t...

CAS Number

1426047-44-0

Product Name

4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine

IUPAC Name

N-(6-methylpyridin-2-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine

Molecular Formula

C21H17N3S

Molecular Weight

343.44

InChI

InChI=1S/C21H17N3S/c1-15-6-5-9-20(22-15)24-21-23-19(14-25-21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,23,24)

InChI Key

FDBBOBMQYVUQMF-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

solubility

Soluble in DMSO

Synonyms

IND24; IND-24; IND 24;

The exact mass of the compound 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine is 343.1143 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine is a complex organic compound characterized by its unique structural features. It consists of a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen, attached to a biphenyl moiety and a methylpyridine group. The molecular formula for this compound is C21H17N3S, and it has a molecular weight of approximately 357.44 g/mol .

Typical for amines and heterocycles. Notably, it can undergo:

  • Nucleophilic substitutions: The amine group can react with electrophiles, leading to the formation of various derivatives.
  • Aromatic substitutions: The biphenyl structure allows for electrophilic aromatic substitution reactions, which can modify the aromatic rings to introduce different functional groups.
  • Condensation reactions: The thiazole nitrogen can engage in condensation with carbonyl compounds, forming imines or related structures.

Compounds featuring thiazole and pyridine moieties are known for their diverse biological activities. Preliminary studies suggest that 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine may exhibit:

  • Antitumor properties: Similar compounds have been reported to inhibit cancer cell proliferation.
  • Antimicrobial effects: The presence of both thiazole and pyridine rings often correlates with enhanced antibacterial activity.
  • Cytotoxicity: Some derivatives have shown potential in inducing apoptosis in cancer cells.

The synthesis of 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine typically involves multi-step reactions:

  • Formation of the thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as thioamide derivatives.
  • Biphenyl attachment: This may involve coupling reactions like Suzuki or Heck coupling to attach the biphenyl moiety to the thiazole.
  • Pyridine substitution: The introduction of the methylpyridine group can be accomplished through nucleophilic substitution or direct alkylation methods.

The unique structural characteristics of 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine make it a candidate for various applications:

  • Pharmaceuticals: Potential use as an anticancer agent or antimicrobial drug.
  • Material Science: May serve as a building block in organic electronics or as a dye due to its conjugated structure.

Studies on interaction profiles indicate that this compound may interact with various biological targets:

  • Enzyme inhibition: Potential inhibition of kinases or other enzymes involved in cancer progression.
  • Receptor binding: Possible affinity for certain receptors, influencing cellular signaling pathways.

Several compounds share structural similarities with 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine. These include:

Compound NameStructure FeaturesUnique Characteristics
N-(3-Bromophenyl)-N-(6-methylpyridin-2-yl)thiazol-2-amineThiazole and pyridine ringsBromine substitution enhances reactivity
N-(phenyl)-4-(pyridin-2-yl)thiazol-2-amineSimplified structure with fewer aromatic ringsLower molecular weight; less complex biological activity
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesDifferent heterocyclic structuresTargeting specific kinase mutations

The uniqueness of 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amines lies in its combination of biphenyl and thiazole functionalities, which may lead to distinct biological properties compared to simpler analogs.

The development of thiazole derivatives dates to the late 19th century, with Hantzsch’s foundational work on thiazole synthesis. Over time, hybridization strategies emerged as a cornerstone of medicinal chemistry, driven by the need to combine distinct pharmacophores into single molecules. For example, chalcone-thiazole hybrids demonstrated superior 5-lipoxygenase (5-LOX) inhibitory activity compared to individual moieties, while thiazole-pyrazoline hybrids exhibited multitargeted antimicrobial and antitumor effects. These advancements underscore the rationale behind designing 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine, which integrates biphenyl and pyridine systems to optimize interactions with biological targets.

Key Historical MilestonesImpact on Thiazole Chemistry
Hantzsch thiazole synthesis (1887)Established foundational methods for thiazole ring formation
Chalcone-thiazole hybrids (2019)Demonstrated synergistic anti-inflammatory effects
Thiazole-pyrazoline hybrids (2022)Enabled dual-target inhibition in antimicrobial agents

Significance in Heterocyclic Chemistry Research

Thiazoles are among the most versatile heterocycles in drug discovery, with applications spanning anticancer, antibacterial, and anti-inflammatory agents. The biphenyl and pyridine substituents in 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine serve dual roles:

  • Enhanced hydrophobicity: The biphenyl moiety improves membrane permeability, critical for CNS-penetrant drugs.
  • Targeted interactions: The 6-methylpyridin-2-yl group facilitates hydrogen bonding and aromatic stacking with enzymes or receptors.

This design aligns with modern synthetic trends favoring hybrid molecules with balanced lipophilicity (logP ≈ 4.85) and metabolic stability.

Position Within the 2-Aminothiazole Family of Compounds

The 2-aminothiazole scaffold is distinguished by its nitrogen and sulfur atoms, enabling diverse functionalization at positions 3, 4, and 5. 4-([1,1'-Biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine occupies a niche as a doubly substituted derivative:

Substitution PatternExample CompoundsBiological Impact
C4-Aryl, N-Aryl4-Biphenyl-2-thiazolamineAntiprion activity
C4-Aryl, N-Pyridinyl4-([1,1'-Biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amineEnhanced brain exposure

Comparative analysis reveals that the biphenyl and methylpyridinyl groups in this compound optimize pharmacokinetic properties while maintaining structural flexibility for enzyme binding.

Molecular Architecture and Structural Features

The compound 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine represents a complex heterocyclic structure incorporating multiple aromatic ring systems connected through strategic linkages [1]. The molecular architecture consists of four distinct aromatic and heteroaromatic rings joined directly by sp2-hybridized carbon or nitrogen atoms, producing a highly conjugated structure [6]. The thiazole ring serves as the central core, positioned at the 4-position with a biphenyl substituent and at the 2-position with an N-(6-methylpyridin-2-yl)amine group [1].

The structural framework exhibits a largely coplanar conformation at neutral pH conditions, with density functional theory calculations suggesting that only the terminal ring of the biaryl system remains slightly out of plane in the lowest energy conformation [6]. The biphenyl moiety consists of two phenyl rings connected through a single carbon-carbon bond, creating an extended aromatic system that contributes significantly to the molecule's electronic properties [1]. The 6-methylpyridin-2-yl group introduces additional heteroatomic character through the pyridine nitrogen, while the methyl substitution at the 6-position provides steric influence on the molecular geometry [6].

The thiazole heterocycle contains both sulfur at position 1 and nitrogen at position 3, creating a five-membered ring system that exhibits both electron-donating and electron-accepting characteristics [21]. This dual electronic nature contributes to the stability of the heterocyclic compound and influences its reactivity patterns [21]. The amino linkage connecting the thiazole to the pyridine ring creates an extended conjugated system that facilitates electronic communication between the different aromatic domains [6].

Physical Characteristics

Molecular Weight and Formula Analysis

The molecular formula of 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine is C21H17N3S, indicating a composition of 21 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom [1]. The molecular weight is precisely determined as 343.445 grams per mole, with an exact mass of 343.114319 daltons as confirmed by high-resolution mass spectrometry [1]. The compound is registered under Chemical Abstracts Service number 1426047-44-0, providing a unique identifier for database searches and regulatory purposes [1].

The molecular formula analysis reveals a high degree of unsaturation, consistent with the presence of multiple aromatic ring systems and conjugated double bonds throughout the structure [1]. The nitrogen-to-carbon ratio of 3:21 indicates significant heteroatomic content, which contributes to the compound's potential for hydrogen bonding and coordination chemistry [1]. The presence of a single sulfur atom within the thiazole ring adds to the compound's electronic diversity and influences its physical properties [1].

PropertyValueSource
Molecular FormulaC21H17N3SChemSrc [1]
Molecular Weight343.445 g/molChemSrc [1]
Exact Mass343.114319 DaChemSrc [1]
CAS Number1426047-44-0ChemSrc [1]

Melting and Boiling Point Parameters

The boiling point of 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine has been calculated as 559.6 ± 52.0 degrees Celsius at 760 millimeters of mercury pressure [1]. This relatively high boiling point reflects the significant intermolecular forces present in the compound, including pi-pi stacking interactions between aromatic rings and potential hydrogen bonding through the amino group [1]. The wide uncertainty range of ± 52.0 degrees Celsius indicates the computational nature of this determination and the complexity of predicting exact thermal behavior for such a structurally complex molecule [1].

Melting point data for this specific compound is currently not available in the literature, which is common for specialized research compounds that may not have been subjected to comprehensive thermal analysis [1]. The absence of melting point data reflects the compound's relatively recent synthetic history and its primary use in research applications rather than commercial production [1]. The flash point has been determined as 292.2 ± 30.7 degrees Celsius, indicating the temperature at which the compound may form ignitable vapor concentrations under standard atmospheric conditions [1].

Thermal PropertyValueConditions
Boiling Point559.6 ± 52.0 °C760 mmHg [1]
Melting PointNot Available- [1]
Flash Point292.2 ± 30.7 °CStandard conditions [1]

Solubility Profile and Physicochemical Constants

The compound exhibits a calculated logarithmic partition coefficient (LogP) of 4.85, indicating highly lipophilic character and limited water solubility [1]. This high LogP value suggests that the compound would preferentially partition into organic phases and lipid membranes rather than aqueous environments [1]. The density has been determined as 1.2 ± 0.1 grams per cubic centimeter, which is consistent with the presence of multiple aromatic ring systems and the sulfur heteroatom [1].

The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 1.5 millimeters of mercury, indicating minimal volatility under standard temperature conditions [1]. This low vapor pressure is consistent with the high molecular weight and extensive intermolecular interactions expected for this compound [1]. The index of refraction has been calculated as 1.672, reflecting the high electron density associated with the multiple aromatic systems and conjugated double bonds [1].

The physicochemical profile suggests that this compound would exhibit poor aqueous solubility but good solubility in organic solvents such as dimethyl sulfoxide, dichloromethane, and other polar aprotic solvents commonly used in organic synthesis [1]. These solubility characteristics have important implications for formulation strategies and analytical procedures [1].

Physicochemical PropertyValueConditions
LogP4.85Calculated [1]
Density1.2 ± 0.1 g/cm³Standard conditions [1]
Vapor Pressure0.0 ± 1.5 mmHg25°C [1]
Index of Refraction1.672Calculated [1]

Structural Identification Methods

IUPAC Nomenclature and Chemical Identifiers

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine, which describes the substitution pattern and connectivity of all major structural components [1]. The nomenclature follows standard IUPAC conventions by identifying the thiazole ring as the parent structure, with substituents named according to their positions and chemical nature [1]. Alternative systematic names include N-[4-(4-Biphenylyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine and 2-Pyridinamine, N-(4-[1,1'-biphenyl]-4-yl-2-thiazolyl)-6-methyl-, which provide equivalent structural descriptions using different naming approaches [1].

The compound possesses several unique chemical identifiers that facilitate database searches and regulatory compliance [1]. The Chemical Abstracts Service registry number 1426047-44-0 serves as the primary identifier for chemical databases and regulatory submissions [1]. Additional identifiers include molecular descriptors such as SMILES (Simplified Molecular Input Line Entry System) notation and InChI (International Chemical Identifier) strings, which provide computer-readable representations of the molecular structure [1].

The systematic approach to nomenclature ensures unambiguous identification of the compound's structure, accounting for the complex substitution patterns and multiple ring systems present in the molecule [1]. This standardized naming convention is essential for scientific communication and database management in chemical research and development [1].

Spectroscopic Fingerprints

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine through characteristic chemical shifts and coupling patterns [6]. The proton nuclear magnetic resonance spectrum recorded in deuterated dimethyl sulfoxide at 400 megahertz reveals distinct signals that correspond to different proton environments within the molecule [6]. The spectrum shows a singlet at δ 2.47 parts per million for the three protons of the methyl group attached to the pyridine ring, followed by complex multiplets in the aromatic region between δ 6.79 and δ 8.02 parts per million [6].

The aromatic proton signals exhibit characteristic coupling patterns that reflect the substitution patterns on each ring system [6]. The pyridine ring protons appear as doublets at δ 6.79 and δ 6.90 parts per million with coupling constants of 7.14 and 8.24 hertz respectively, while the biphenyl and thiazole protons contribute to the complex multiplet patterns observed between δ 7.32 and δ 8.02 parts per million [6]. A distinctive singlet at δ 11.35 parts per million corresponds to the amino proton, which appears significantly downfield due to hydrogen bonding interactions [6].

Carbon-13 nuclear magnetic resonance spectroscopy recorded at 100 megahertz in deuterated dimethyl sulfoxide provides complementary structural information through characteristic carbon chemical shifts [6]. The spectrum reveals twenty-one distinct carbon signals consistent with the molecular formula, with shifts ranging from δ 23.4 parts per million for the methyl carbon to δ 159.7 parts per million for quaternary aromatic carbons [6]. The thiazole ring carbons appear at characteristic positions, with signals at δ 155.1 and δ 159.7 parts per million corresponding to the amino-substituted carbon and the carbon bearing the biphenyl substituent respectively [6].

Mass spectrometry using electrospray ionization techniques produces a molecular ion peak at mass-to-charge ratio 344, corresponding to the protonated molecular ion [M+H]+ [6]. This mass spectral fragmentation pattern provides definitive confirmation of the molecular weight and structural integrity of the compound [6]. Additional spectroscopic techniques including infrared and ultraviolet-visible spectroscopy can provide supplementary structural information, particularly regarding functional group identification and electronic transitions [13].

Spectroscopic MethodKey FeaturesConditions
¹H NMRδ 2.47 (s, 3H), 6.79-8.02 (m, aromatic), 11.35 (s, 1H)DMSO-d₆, 400 MHz [6]
¹³C NMRδ 23.4-159.7 (21 carbons)DMSO-d₆, 100 MHz [6]
Mass Spectrometrym/z 344 (MH⁺)ESI [6]

Chemical Reactivity Patterns

The chemical reactivity of 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine is governed by the electronic properties and accessibility of multiple reactive sites within its complex structure [21] [22]. The thiazole ring exhibits dual reactivity characteristics due to the presence of both electron-donating sulfur and electron-accepting nitrogen atoms, creating opportunities for both electrophilic and nucleophilic substitution reactions [21]. The 5-position of the thiazole ring is particularly susceptible to electrophilic attack, while the 2-position amino group can participate in nucleophilic reactions including acylation and alkylation processes [21] [22].

The amino group connecting the thiazole and pyridine rings represents a primary site for chemical modification through standard amine chemistry [22]. This amino functionality can undergo acylation reactions with acid chlorides or anhydrides to form amide derivatives, or participate in reductive amination reactions to introduce additional substituents [22]. The nucleophilic character of the amino group also enables formation of imine linkages with aldehydes and ketones under appropriate reaction conditions [22].

The pyridine ring contributes additional reactivity through its nitrogen heteroatom, which can participate in coordination chemistry with metal centers or undergo protonation under acidic conditions [25]. The pyridine nitrogen also enables N-oxidation reactions using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid [25]. The methyl substituent on the pyridine ring may undergo benzylic oxidation or radical reactions under appropriate conditions [25].

The biphenyl moiety provides opportunities for electrophilic aromatic substitution reactions, including halogenation, nitration, and Friedel-Crafts acylation or alkylation [16]. The extended aromatic system also enables metal-catalyzed coupling reactions such as Suzuki-Miyaura or Heck reactions for further structural elaboration [16]. The compound's overall reactivity profile suggests utility as a synthetic intermediate for the preparation of more complex molecular architectures [16].

Reactive SiteReactivity PatternPotential Reactions
Thiazole RingElectrophilic substitution at C-5; nucleophilic attack at C-2Halogenation, nitration, metallation [21] [22]
Amino GroupNucleophilic reactions; acylation, alkylationAmide formation, imine formation, reductive amination [22]
Pyridine RingCoordination chemistry; protonation; N-oxidationMetal coordination, acid-base reactions, oxidation [25]
Biphenyl GroupElectrophilic aromatic substitutionHalogenation, nitration, coupling reactions [16]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Exact Mass

343.1143

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Giles K, Berry DB, Condello C, Hawley RC, Gallardo-Godoy A, Bryant C, Oehler A, Elepano M, Bhardwaj S, Patel S, Silber BM, Guan S, DeArmond SJ, Renslo AR, Prusiner SB. Different 2-Aminothiazole Therapeutics Produce Distinct Patterns of Scrapie Prion Neuropathology in Mouse Brains. J Pharmacol Exp Ther. 2015 Oct;355(1):2-12. doi: 10.1124/jpet.115.224659. Epub 2015 Jul 29. PubMed PMID: 26224882; PubMed Central PMCID: PMC4576665.
2: Berry D, Giles K, Oehler A, Bhardwaj S, DeArmond SJ, Prusiner SB. Use of a 2-aminothiazole to Treat Chronic Wasting Disease in Transgenic Mice. J Infect Dis. 2015 Jul 15;212 Suppl 1:S17-25. doi: 10.1093/infdis/jiu656. PubMed PMID: 26116725; PubMed Central PMCID: PMC4551108.
3: Berry DB, Lu D, Geva M, Watts JC, Bhardwaj S, Oehler A, Renslo AR, DeArmond SJ, Prusiner SB, Giles K. Drug resistance confounding prion therapeutics. Proc Natl Acad Sci U S A. 2013 Oct 29;110(44):E4160-9. doi: 10.1073/pnas.1317164110. Epub 2013 Oct 15. PubMed PMID: 24128760; PubMed Central PMCID: PMC3816483.
4: Silber BM, Rao S, Fife KL, Gallardo-Godoy A, Renslo AR, Dalvie DK, Giles K, Freyman Y, Elepano M, Gever JR, Li Z, Jacobson MP, Huang Y, Benet LZ, Prusiner SB. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharm Res. 2013 Apr;30(4):932-50. doi: 10.1007/s11095-012-0912-4. Epub 2013 Feb 16. PubMed PMID: 23417511; PubMed Central PMCID: PMC3640342.

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